molecular formula C16H22F2N2O3S B7041114 N-(4,4-difluorocyclohexyl)-N,3,4-trimethyl-5-sulfamoylbenzamide

N-(4,4-difluorocyclohexyl)-N,3,4-trimethyl-5-sulfamoylbenzamide

Cat. No.: B7041114
M. Wt: 360.4 g/mol
InChI Key: CBPRKSGULDOYBR-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-N,3,4-trimethyl-5-sulfamoylbenzamide is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a difluorocyclohexyl group, a trimethylbenzamide core, and a sulfamoyl functional group, which contribute to its distinct properties and reactivity.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-N,3,4-trimethyl-5-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O3S/c1-10-8-12(9-14(11(10)2)24(19,22)23)15(21)20(3)13-4-6-16(17,18)7-5-13/h8-9,13H,4-7H2,1-3H3,(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPRKSGULDOYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N)C(=O)N(C)C2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-N,3,4-trimethyl-5-sulfamoylbenzamide typically involves multiple steps, starting with the preparation of the difluorocyclohexyl intermediate. This intermediate is then reacted with a trimethylbenzamide derivative under specific conditions to introduce the sulfamoyl group. Common reagents used in these reactions include fluorinating agents, amines, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-N,3,4-trimethyl-5-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-N,3,4-trimethyl-5-sulfamoylbenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a tool for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-N,3,4-trimethyl-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,4-difluorocyclohexyl)-N,3,4-trimethyl-5-sulfamoylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

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